molecular formula C12H23NO4 B6236836 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid CAS No. 2353048-71-0

5-{[(tert-butoxy)carbonyl]amino}heptanoic acid

Cat. No.: B6236836
CAS No.: 2353048-71-0
M. Wt: 245.3
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Description

5-{[(tert-butoxy)carbonyl]amino}heptanoic acid is an organic compound composed of a heptanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amine group. It serves as an intermediate in organic synthesis, especially in peptide and amino acid chemistry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Synthetic Route: The synthesis of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically begins with the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    • Reaction Conditions: The reaction usually occurs in an organic solvent such as dichloromethane at temperatures ranging from 0°C to room temperature to ensure effective protection of the amine group.

  • Industrial Production Methods:

    • Industrial-scale synthesis would likely involve similar procedures but scaled-up with automation to ensure consistent product quality and yield. Bulk production could include optimizing solvent recovery and employing continuous flow reactors to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

  • Types of Reactions:

    • Substitution Reactions: The compound undergoes nucleophilic substitution, particularly at the amine and carboxylic acid functionalities.

    • Reduction Reactions: Reduction of the carboxylic acid group to alcohol under appropriate conditions.

  • Common Reagents and Conditions:

    • Reagents: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4), bases such as sodium hydroxide (NaOH), and acids like hydrochloric acid (HCl).

    • Conditions: The reactions typically occur under controlled temperatures, ranging from -10°C to ambient, depending on the nature of the reaction.

  • Major Products:

    • Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA)) yields the free amine.

    • Reductions and Substitutions: Reduction of the carboxylic group yields heptanol derivatives, while substitution reactions with appropriate nucleophiles can lead to varied amino acid derivatives.

Scientific Research Applications

The compound finds numerous applications across several domains:

  • Chemistry:

    • Used as a key intermediate in the synthesis of peptides and complex organic molecules.

    • Acts as a precursor in the construction of diverse molecular frameworks.

  • Biology and Medicine:

    • Plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    • Used in the study of enzyme mechanisms and the design of enzyme inhibitors.

  • Industry:

    • Utilized in the synthesis of specialty chemicals and advanced materials.

    • Employed in the production of agrochemicals and additives for polymers.

Mechanism of Action

  • Mechanism:

    • The compound’s activity largely revolves around its amine and carboxylic acid groups.

    • Molecular Targets and Pathways: The amine group, once deprotected, can participate in various biochemical pathways, interacting with enzymes and other molecular targets.

Comparison with Similar Compounds

  • 5-{[(tert-butoxy)carbonyl]amino}pentanoic acid: Shorter chain, impacting its hydrophobicity and overall reactivity.

  • N-Boc-protected amino acids: Similar usage in peptide synthesis but with varying chain lengths and functionalities.

That's 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid in a nutshell. Quite the versatile little compound, isn't it?

Properties

CAS No.

2353048-71-0

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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